![molecular formula C20H21N3O5 B1364876 2-({2-[4-(2,5-Dimethylanilino)-4-oxobutanoyl]hydrazino}carbonyl)benzoic acid](/img/structure/B1364876.png)
2-({2-[4-(2,5-Dimethylanilino)-4-oxobutanoyl]hydrazino}carbonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({2-[4-(2,5-Dimethylanilino)-4-oxobutanoyl]hydrazino}carbonyl)benzoic acid is a complex organic compound with a molecular formula of C20H21N3O5 and a molecular weight of 383.4 g/mol. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides and carboxylic acids. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4-(2,5-Dimethylanilino)-4-oxobutanoyl]hydrazino}carbonyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the amide bond: This step involves the reaction of 2,5-dimethylphenylamine with a suitable carboxylic acid derivative to form an amide bond.
Coupling reaction: The intermediate product is then coupled with 3-aminopropanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-({2-[4-(2,5-Dimethylanilino)-4-oxobutanoyl]hydrazino}carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-({2-[4-(2,5-Dimethylanilino)-4-oxobutanoyl]hydrazino}carbonyl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 2-({2-[4-(2,5-Dimethylanilino)-4-oxobutanoyl]hydrazino}carbonyl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-({2-[4-(2,5-Dimethylanilino)-4-oxobutanoyl]hydrazino}carbonyl)benzoic acid methyl ester: A methyl ester derivative with similar chemical properties but different solubility and reactivity.
This compound ethyl ester: An ethyl ester derivative with distinct physical and chemical characteristics.
Uniqueness
This compound is unique due to its specific functional groups and structural configuration, which confer distinct reactivity and biological activity
Eigenschaften
Molekularformel |
C20H21N3O5 |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
2-[[[4-(2,5-dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]benzoic acid |
InChI |
InChI=1S/C20H21N3O5/c1-12-7-8-13(2)16(11-12)21-17(24)9-10-18(25)22-23-19(26)14-5-3-4-6-15(14)20(27)28/h3-8,11H,9-10H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)(H,27,28) |
InChI-Schlüssel |
CDBFARVJOGEXPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)NNC(=O)C2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


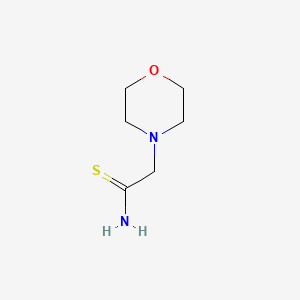

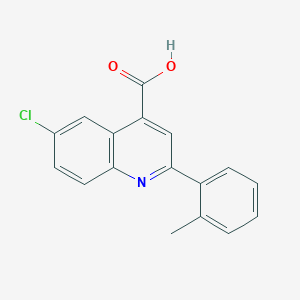
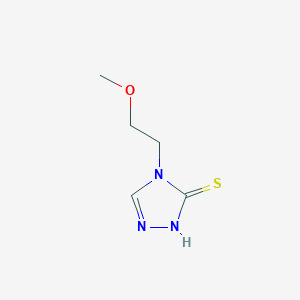
![1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1364825.png)
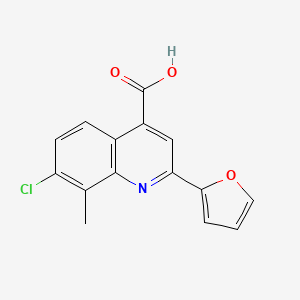
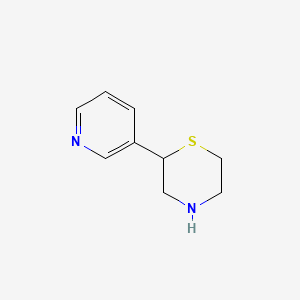

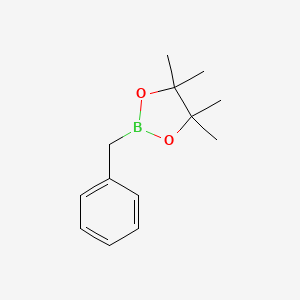
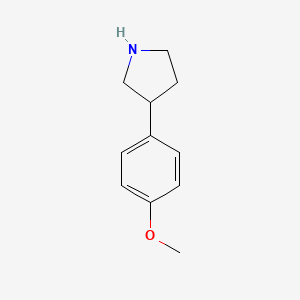
![4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1364839.png)
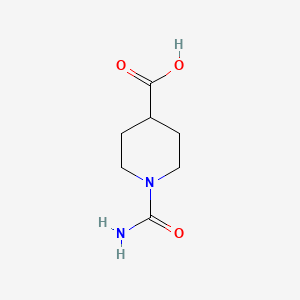
![2-[[4-[9-[4-[(2-Carboxycyclohexanecarbonyl)amino]phenyl]fluoren-9-yl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364842.png)
![2-((2E)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364843.png)
